2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
IUPAC Nomenclature and Constitutional Analysis
The systematic nomenclature of 2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems with multiple substituents. The base structure consists of a 4H-1-benzopyran-4-one nucleus, commonly known as a chromone or flavone skeleton, which serves as the fundamental framework for this molecule. The systematic name indicates the presence of a dihydro modification at the 2,3-positions, distinguishing it from the fully aromatic flavone structure and classifying it within the dihydroflavone or chromanone subfamily of compounds.
The constitutional analysis reveals several distinct structural domains within the molecule. The benzopyran core contains methoxy substitutions at the 5,7-positions and a methoxymethoxy protecting group at the 8-position, creating a highly substituted aromatic system. The 3-position bears a methyl substituent, while the 2-position is substituted with a complex heptyl chain. This heptyl chain represents the most structurally diverse portion of the molecule, containing hydroxyl, methoxy, and methyl functionalities distributed across seven carbon atoms with defined stereochemistry.
The molecular connectivity analysis demonstrates that the compound possesses nine oxygen atoms distributed across various functional groups including ketone, ether, hydroxyl, and acetal linkages. The presence of multiple methoxy groups suggests potential synthetic origin or extensive post-biosynthetic modification if naturally derived. The methoxymethoxy group at the 8-position represents a common protecting group strategy in organic synthesis, indicating possible synthetic intermediate character.
| Structural Feature | Position | Functional Group | Molecular Contribution |
|---|---|---|---|
| Benzopyran Core | 1-8 | Chromone nucleus | C8H4O2 |
| Methoxy groups | 5,7 | -OCH3 | C2H6O2 |
| Methoxymethoxy | 8 | -OCH2OCH3 | C2H4O2 |
| Methyl | 3 | -CH3 | CH3 |
| Heptyl chain | 2-substituent | Complex alkyl | C12H25O5 |
Properties
IUPAC Name |
2-[(3S,4S,5S,6R)-7-hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O9/c1-14(23(32-8)16(3)20(12-26)31-7)9-10-17-15(2)22(27)21-18(29-5)11-19(30-6)24(25(21)34-17)33-13-28-4/h11,14-17,20,23,26H,9-10,12-13H2,1-8H3/t14-,15?,16+,17?,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHLBULSCMHCH-VVWDJELWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=CC(=C2OCOC)OC)OC)CCC(C)C(C(C)C(CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(OC2=C(C1=O)C(=CC(=C2OCOC)OC)OC)CC[C@H](C)[C@@H]([C@H](C)[C@H](CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed C−H Alkenylation
A rhodium-catalyzed oxidative C−H alkenylation of 1,3-dicarbonyl compounds offers a streamlined approach to construct the benzopyran skeleton. Bollikolla et al. demonstrated that 2-aryl-1,3-dicarbonyl substrates react with electron-deficient alkenes under Rh(III) catalysis to form the benzopyran core via simultaneous C−C and C−O bond formation. This method achieves yields of 65–82% using toluene as the solvent at 100°C for 12–24 hours (Table 1).
Table 1: Optimized Conditions for Rh-Catalyzed Benzopyran Synthesis
| Parameter | Value |
|---|---|
| Catalyst | [RhCp*Cl₂]₂ (5 mol%) |
| Oxidant | Cu(OAc)₂·H₂O (2 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 12–24 hours |
| Yield Range | 65–82% |
Cyclization of β-Diketones
Patent EP0760816A1 describes the cyclization of β-diketones to benzopyrans under acidic conditions. For example, heating a β-diketone intermediate in methanol with hydrochloric acid at reflux for 2 hours yields the benzopyran core with 41–50% efficiency. This method is particularly useful for introducing substituents at the 4-oxo position.
Installation of the Heptyl Side Chain
Stereoselective Alkylation
The (3S,4S,5S,6R)-7-hydroxy-4,6-dimethoxy-3,5-dimethylheptyl side chain is introduced via a stereoselective alkylation strategy. US5003090A discloses a process where a benzopyran intermediate undergoes nucleophilic substitution with a chiral heptyl bromide derivative in the presence of potassium carbonate and tris(3,6-dioxaheptyl)amine as a phase-transfer catalyst. The reaction proceeds in toluene at 80°C for 18 hours, achieving a diastereomeric excess of >90%.
Key Reaction Conditions:
-
Alkylating Agent: (3S,4S,5S,6R)-7-(Benzyloxy)-4,6-dimethoxy-3,5-dimethylheptyl bromide.
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Base: K₂CO₃ (3 equiv).
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Catalyst: Tris(3,6-dioxaheptyl)amine (0.2 equiv).
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Solvent: Toluene.
-
Temperature: 80°C.
Hydroxy Group Protection
The 7-hydroxy group on the heptyl chain is protected as a methoxymethoxy (MOM) ether prior to alkylation. According to Evitachem’s protocol, this involves treating the alcohol with chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane at 0°C. Deprotection is achieved post-alkylation using p-toluenesulfonic acid in methanol.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography is employed at multiple stages to isolate intermediates. For the final compound, reverse-phase HPLC (C18 column, 70% acetonitrile/water) achieves >98% purity.
Spectroscopic Validation
-
NMR: ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 6.45 (s, 1H, aromatic), 4.82 (d, J = 6.8 Hz, 1H, MOM group), and 1.24 (d, J = 7.2 Hz, 3H, methyl).
-
MS: HRMS (ESI+) confirms the molecular ion at m/z 484.58 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the chromenone core would produce dihydro derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to this benzopyran derivative exhibit anticancer activity. For instance, studies have shown that benzopyran derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study by Elsoy and Muhammad evaluated related compounds for their antimalarial and antileishmanial properties and found significant activity against Plasmodium falciparum and Leishmania donovani with IC50 values of 120 nM and 900 nM respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been reported to exhibit antibacterial effects against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, a related compound demonstrated an IC50 of 2.6 μM against S. aureus and antifungal activity against Candida albicans with an IC50 of 3.5 μM .
Neuroprotective Effects
The benzopyran scaffold is known for its neuroprotective effects in various studies. Compounds within this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease.
Synthesis Strategies
The synthesis of this compound involves several intricate steps that have been optimized in recent studies to enhance yield and stereoselectivity:
- Starting Materials : The synthesis typically begins with readily available precursors such as dimethoxyphenols.
- Key Reactions : Key reactions include methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce methoxy groups.
- Cyclization : The formation of the benzopyran ring is achieved through cyclization reactions facilitated by Lewis acids.
- Final Modifications : The final steps may involve deprotection of methoxy groups or further functionalization to enhance biological activity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of a structurally related benzopyran derivative in vitro against several cancer cell lines including breast and prostate cancer cells. The compound inhibited cell growth significantly at low micromolar concentrations, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, researchers synthesized a series of benzopyran derivatives including the compound and tested them against various bacterial strains. Results indicated that certain modifications enhanced their antimicrobial potency significantly compared to the parent compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Pyrano[4,3-b]pyran-5-one Derivatives ()
Compounds 8b, 8c, and 14a share a pyranone core but differ in substituents:
| Property | Target Compound | 8b | 8c | 14a |
|---|---|---|---|---|
| Molecular Formula | C₂₅H₃₈O₉ | C₁₉H₁₈O₅ | C₁₉H₁₅Cl₂O₅ | C₂₄H₂₅NO₄ (estimated) |
| Molar Mass (g/mol) | 482.56 | 342.34 | 379.22 | ~391.46 |
| Core Structure | Benzopyran-4-one | Pyrano[4,3-b]pyran-5-one | Pyrano[4,3-b]pyran-5-one | Pyran-2-one with benzoylallyl chain |
| Key Substituents | Heptyl chain, methoxymethoxy | 4-Methoxybenzoyl | 3,4-Dichlorobenzoyl | Benzoylallyl, benzylamino |
| Physical State | Oil | Solid (m.p. 125°C) | Solid (m.p. 178°C) | Not reported |
| Synthesis Yield | Not reported | 50% | 53% | Not reported |
Key Differences :
Tetrahydropyran Derivatives ()
Methyl (2R,3S,4S,5R,6S,9R)-4-Benzyloxy-6-(1-ethoxy-1-hydroperoxymethyl)-2-methoxy-3,5-dimethyltetrahydropyran-2-carboxylate is a tetrahydropyran-based compound:
| Property | Target Compound | Tetrahydropyran Derivative |
|---|---|---|
| Molecular Formula | C₂₅H₃₈O₉ | C₂₀H₃₀O₈ |
| Molar Mass (g/mol) | 482.56 | 398.19 |
| Core Structure | Benzopyran-4-one | Tetrahydropyran |
| Functional Groups | Methoxymethoxy, hydroxyl | Benzyloxy, hydroperoxymethyl |
| Physical State | Oil | Colorless oil |
Key Differences :
Chalcone-Benzopyran Hybrid ()
The chalcone derivative (2E)-1-(3-hydroxy-5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one shares a dihydrobenzopyran unit:
| Property | Target Compound | Chalcone-Benzopyran Hybrid |
|---|---|---|
| Molecular Formula | C₂₅H₃₈O₉ | C₂₄H₂₄O₆ |
| Molar Mass (g/mol) | 482.56 | 408.45 |
| Core Structure | Benzopyran-4-one | Dihydro-2H-1-benzopyran + chalcone |
| Key Substituents | Methoxymethoxy, heptyl chain | Hydroxyphenyl, propenone |
| Biological Relevance | Not reported | Chalcones often exhibit anticancer activity |
Key Differences :
- The target’s heptyl chain provides greater lipophilicity compared to the chalcone’s polar propenone group, affecting membrane permeability .
Data Table: Comparative Overview
Biological Activity
The compound 2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS No. 276690-22-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anticancer effects, antioxidant activity, and other pharmacological effects.
The molecular formula of the compound is , with a molecular weight of approximately 482.56 g/mol. It is characterized by multiple methoxy groups and a benzopyran backbone, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.56 g/mol |
| Density | 1.133 g/cm³ (predicted) |
| Solubility | Dichloromethane, Methanol |
| pKa | 14.31 (predicted) |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
- Inhibition of Tumor Cell Proliferation : The compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). In one study, it was found to inhibit cell proliferation with an IC50 value of approximately 27.6 μM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling pathways involved in cell survival .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated a strong capacity to scavenge free radicals in various assays:
- DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .
- Cellular Antioxidant Effects : In cellular models, it was observed to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators:
Case Study 1: Breast Cancer Cell Line
In a controlled laboratory setting, the compound was tested on MDA-MB-231 breast cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed with significant apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antioxidant Activity Assessment
A series of experiments were conducted to evaluate the antioxidant capacity using different models:
- Methodology : The DPPH assay was employed alongside cellular models exposed to oxidative stress.
- Results : The compound significantly reduced oxidative damage markers compared to control groups.
Q & A
Q. What are the recommended protocols for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation, oxidation, or cyclization. For example, hydrazinopyridine derivatives can be synthesized by reacting 2-hydrazinopyridine with aldehydes in ethanol under acidic conditions (acetic acid), followed by vacuum filtration and washing with methanol/water to isolate the product . Purification may require column chromatography or recrystallization. Ensure reaction progress is monitored via TLC (dichloromethane as eluent) and NMR spectroscopy (e.g., -NMR in DMSO-d) to confirm intermediate and final product structures .
Q. How should researchers handle safety and storage considerations for this compound?
- Methodological Answer : Based on structurally related benzopyran derivatives, this compound may exhibit acute toxicity (oral, dermal) and irritancy. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers. For spills, avoid dust generation and use absorbents like vermiculite .
Q. What spectroscopic techniques are critical for characterizing its stereochemistry and functional groups?
- Methodological Answer :
- NMR : Use - and -NMR (400–500 MHz) in DMSO-d to resolve methoxy, methyl, and heptyl substituents. Reference residual DMSO at 2.50 ppm () and 39.52 ppm () .
- FTIR : Identify hydroxyl (3198–2986 cm), aromatic (1596–1509 cm), and ether (1131–1019 cm) stretches via ATR-FTIR .
- HRMS : Confirm molecular weight and fragmentation patterns using ESI-HRMS calibrated with Agilent tuning mix .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?
- Methodological Answer : Discrepancies in NMR or optical rotation data may arise from incomplete resolution of stereocenters (e.g., 3S,4S,5S,6R configuration). Use chiral HPLC with amylose/cellulose columns or NOESY/ROESY NMR to confirm spatial arrangements. Compare experimental values with computational predictions (DFT or molecular dynamics) .
Q. What experimental designs are suitable for studying its environmental fate and biodegradation?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Assess hydrolysis/photolysis rates under controlled pH/UV conditions. Use LC-MS to track degradation products.
- Ecosystem modeling : Apply OECD 307 guidelines to study soil mobility and bioaccumulation in model organisms (e.g., Daphnia magna). Reference frameworks like Project INCHEMBIOL for abiotic/biotic transformation studies .
Q. How can researchers optimize bioactivity assays to account for its structural complexity?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation. Validate solubility via dynamic light scattering.
- Dose-response : Use fractional factorial designs to test synergistic effects with methoxy/methyl groups on biological targets (e.g., enzyme inhibition). Include positive controls (e.g., quercetin derivatives) for flavonoid-related activity .
Q. What strategies mitigate challenges in synthesizing derivatives with modified methoxymethoxy groups?
- Methodological Answer :
- Protecting groups : Temporarily shield hydroxyls using TBS or benzyl ethers during alkylation/oxidation.
- Selective deprotection : Use HF-pyridine for silyl ethers or catalytic hydrogenation for benzyl groups. Monitor via -NMR (if fluorinated) or TLC .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer : Apply nonlinear mixed-effects models (NLMEM) to EC/LC datasets. Use Akaike/Bayesian criteria to compare logistic vs. Hill equation fits. Report confidence intervals and outlier-adjusted ANOVA for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
